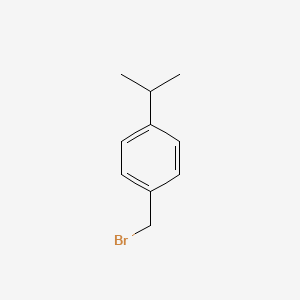
3-(prop-2-yn-1-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(prop-2-yn-1-yl)oxolane, also known as 3-(2-propyn-1-yl)oxolane, is an organic compound with the molecular formula C7H10O. It is a colorless liquid with a sweet odor and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)oxolane can be achieved through several methods. One common method involves the reaction of propargyl bromide with tetrahydrofuran in the presence of a base such as sodium hydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
3-(prop-2-yn-1-yl)oxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of propargylamine derivatives which have neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yl)oxolane involves its interaction with various molecular targets. The propargyl group is known to interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, propargylamine derivatives are known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-propyn-1-yl)tetrahydrofuran
- 3-prop-2-ynyltetrahydro-2H-pyran
- 3-prop-2-ynyltetrahydropyran-2-one
Uniqueness
3-(prop-2-yn-1-yl)oxolane is unique due to its specific structure, which combines the properties of an oxolane ring with a propargyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
CAS No. |
1698054-44-2 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



